molecular formula C10H13NO3S B12122066 (3S,4R)-3-hydroxy-4-(phenylamino)thiolane-1,1-dione

(3S,4R)-3-hydroxy-4-(phenylamino)thiolane-1,1-dione

Cat. No.: B12122066
M. Wt: 227.28 g/mol
InChI Key: LNXAOEGYXCYWDV-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-3-hydroxy-4-(phenylamino)thiolane-1,1-dione is a chemical compound with a unique structure that includes a thiolane ring, a hydroxyl group, and a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-hydroxy-4-(phenylamino)thiolane-1,1-dione typically involves the reaction of a thiolane derivative with a phenylamine under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metal catalysts. The reaction is usually carried out at temperatures ranging from room temperature to reflux conditions, depending on the reactivity of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-hydroxy-4-(phenylamino)thiolane-1,1-dione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a thiolane derivative with different functional groups.

    Substitution: The phenylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (3S,4R)-3-hydroxy-4-(phenylamino)thiolane-1,1-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of interest for understanding its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising compound for the development of new treatments for diseases such as cancer, inflammation, and infectious diseases.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as polymer science, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (3S,4R)-3-hydroxy-4-(phenylamino)thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R)-3-hydroxy-4-(phenylamino)thiolane-1,1-dione is unique due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Compared to similar compounds, it may offer advantages in terms of reactivity, selectivity, and potential biological activity.

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

(3S,4R)-4-anilino-1,1-dioxothiolan-3-ol

InChI

InChI=1S/C10H13NO3S/c12-10-7-15(13,14)6-9(10)11-8-4-2-1-3-5-8/h1-5,9-12H,6-7H2/t9-,10+/m0/s1

InChI Key

LNXAOEGYXCYWDV-VHSXEESVSA-N

Isomeric SMILES

C1[C@@H]([C@@H](CS1(=O)=O)O)NC2=CC=CC=C2

Canonical SMILES

C1C(C(CS1(=O)=O)O)NC2=CC=CC=C2

solubility

>34.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.